6-hydroxy-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrimidine-4-carboxamide
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Overview
Description
This compound is a pyrimidine derivative with a hydroxy group at the 6th position and a tetrahydronaphthalen-1-yl group attached to the nitrogen atom. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrimidine ring, a hydroxy group, and a tetrahydronaphthalen-1-yl group. The exact structure would depend on the specific locations of these groups on the molecule .Chemical Reactions Analysis
As a pyrimidine derivative, this compound might undergo reactions similar to other pyrimidines, such as electrophilic and nucleophilic substitutions. The hydroxy group might make the molecule more reactive .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the hydroxy group) would influence properties like solubility, melting point, and boiling point .Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures have been associated with antioxidant action .
Mode of Action
It is suggested that the molecular mechanism of their action is usually connected with antioxidant action .
Biochemical Pathways
Compounds with similar structures have been associated with antioxidant pathways .
Result of Action
Compounds with similar structures have been associated with antioxidant effects .
Properties
IUPAC Name |
6-oxo-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-pyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c19-14-8-13(16-9-17-14)15(20)18-12-7-3-5-10-4-1-2-6-11(10)12/h1-2,4,6,8-9,12H,3,5,7H2,(H,18,20)(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPUJWABBPZSCHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)NC(=O)C3=CC(=O)NC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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